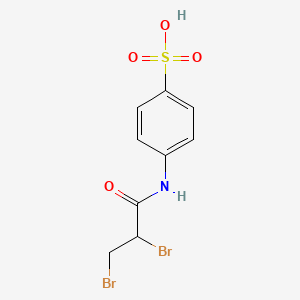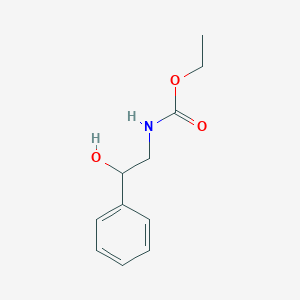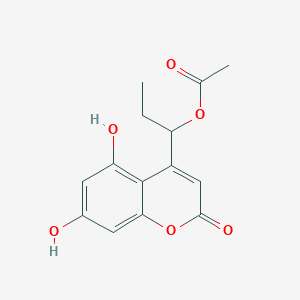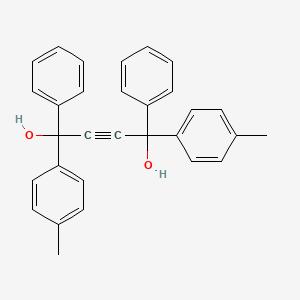![molecular formula C9H14O B14313202 Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- CAS No. 113282-70-5](/img/structure/B14313202.png)
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclohexa-2,4-diene reacts with a dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent like benzene and irradiation with a high-pressure mercury lamp to facilitate the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-
- Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions compared to other similar bicyclic compounds.
Propiedades
Número CAS |
113282-70-5 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,3-dimethylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-6-3-4-7-5-9(7,2)8(6)10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
WSELLTNZXPRTLH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC2(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
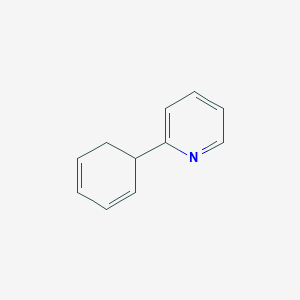
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
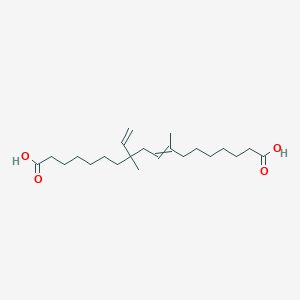
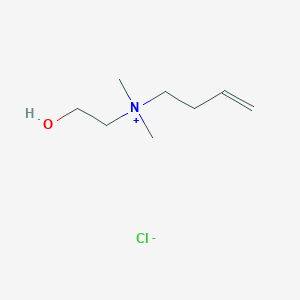
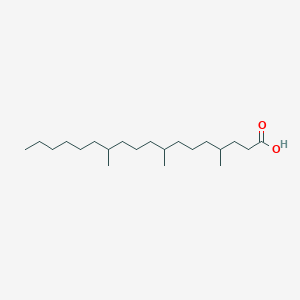
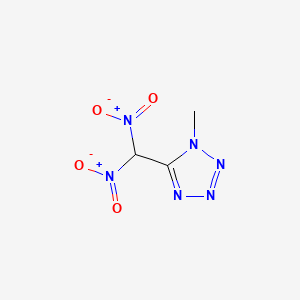
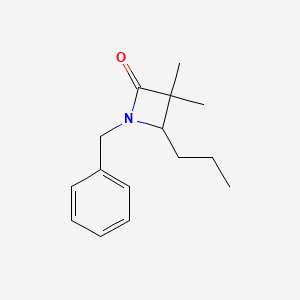
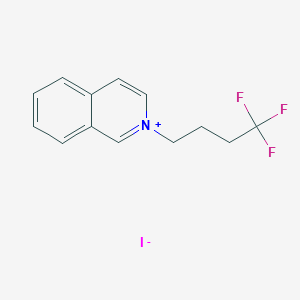
silane](/img/structure/B14313179.png)
